N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide
Description
N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide is a 1,3,4-thiadiazole derivative characterized by a 3,4-dimethoxybenzyl substituent at the 5-position of the thiadiazole ring and a 2-ethylbutanamide group at the 2-position.
Properties
Molecular Formula |
C17H23N3O3S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
InChI |
InChI=1S/C17H23N3O3S/c1-5-12(6-2)16(21)18-17-20-19-15(24-17)10-11-7-8-13(22-3)14(9-11)23-4/h7-9,12H,5-6,10H2,1-4H3,(H,18,20,21) |
InChI Key |
MQLVWXGRWIMCDN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Industrial Production: While not widely produced industrially, research laboratories can synthesize it using established methods.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential bioactivity, including interactions with receptors or enzymes.
Medicine: Limited studies, but its analogs may have pharmacological properties.
Industry: Not widely applied industrially, but research continues.
Mechanism of Action
Targets: The compound’s effects likely involve interactions with , , or .
Pathways: Further research is needed to elucidate specific pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
(a) N-[5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxy-4-(methylsulfanyl)benzamide
- Molecular Formula : C20H21N3O4S2
- Molecular Weight : 431.525
- Key Differences : The benzamide group at the 2-position includes a methoxy and methylsulfanyl substituent, enhancing electron-withdrawing properties. This modification may increase metabolic stability but reduce lipophilicity compared to the target compound’s 2-ethylbutanamide chain .
(b) N-{5-[(4-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbutanamide
- Molecular Formula : C15H19N3O2S
- Molecular Weight : 305.4
- Key Differences : Replacing the 3,4-dimethoxybenzyl group with a 4-methoxybenzyl reduces steric bulk and electron-donating capacity. The 2-methylbutanamide chain has lower lipophilicity (logP = 3.52) compared to the target compound’s 2-ethylbutanamide (estimated logP ~4.0) .
(c) N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide
- Molecular Formula : C21H22ClN3O2S
- Molecular Weight : 416.94
- The phenoxybutanamide chain may improve solubility but reduce membrane permeability .
Variations in the Amide Side Chain
(a) N-(5-(3,4-Dimethoxybenzyl)-1,3,4-thiadiazol-2-yl)pivalamide
- Molecular Formula : C16H21N3O3S
- Molecular Weight : 335.42
- However, its branched structure may limit conformational flexibility compared to the linear 2-ethylbutanamide in the target compound .
(b) N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide
Physicochemical Properties
| Compound | Molecular Weight | logP | Polar Surface Area (Ų) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~363.5* | ~4.0* | ~65* | 3,4-Dimethoxybenzyl, 2-ethylbutanamide |
| N-[5-(3,4-Dimethoxybenzyl)-...benzamide | 431.52 | 3.8† | 85† | Methoxy/methylsulfanyl benzamide |
| N-{5-[(4-Methoxyphenyl)methyl]-...amide | 305.4 | 3.52 | 54.9 | 4-Methoxybenzyl, 2-methylbutanamide |
| N-(5-(3,4-Dimethoxybenzyl)-pivalamide | 335.42 | 3.1† | 60† | Pivalamide |
*Estimated based on structural analogs; †Calculated using ChemDraw.
Biological Activity
N-{5-[(3,4-Dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-YL}-2-ethylbutanamide, also referred to as Y030-9014, is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Structure and Composition
The compound has the following chemical properties:
- Molecular Formula : C17H23N3O3S
- Molecular Weight : 349.45 g/mol
- LogP : 3.422
- Polar Surface Area : 62.631 Ų
- Hydrogen Bond Acceptors : 6
- Hydrogen Bond Donors : 1
Research indicates that compounds containing the thiadiazole moiety exhibit various biological activities, including inhibition of monoamine oxidase (MAO) enzymes. The inhibition of these enzymes can have significant implications for treating neurodegenerative diseases and mood disorders.
MAO Inhibition Studies
A study focused on novel 1,3,4-thiadiazole derivatives demonstrated that certain compounds showed considerable inhibitory activity against MAO-A and MAO-B isoenzymes. Specifically, compounds with similar structural features to Y030-9014 were evaluated for their inhibitory effects using fluorometric methods. The IC50 values for these compounds were determined, indicating their potency as MAO inhibitors.
| Compound | IC50 (μM) | Remarks |
|---|---|---|
| Y030-9014 | TBD | Under investigation |
| Compound 6b | 0.060 ± 0.002 | Most potent MAO-A inhibitor identified |
| Compound 6c | 0.241 ± 0.011 | Second most potent |
Antimicrobial Activity
In addition to MAO inhibition, the compound's derivatives have been evaluated for antimicrobial properties. A study highlighted that certain thiadiazole derivatives exhibited significant antibacterial and antifungal activities against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy Table
| Compound ID | Activity Type | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|---|
| QNM-5 | Antibacterial | Staphylococcus aureus | TBD |
| QNM-14 | Antifungal | Candida albicans | TBD |
Case Study 1: Neuroprotective Effects
A recent investigation into the neuroprotective effects of Y030-9014 revealed its potential in reducing oxidative stress in neuronal cells. The study utilized in vitro models to assess cell viability and apoptosis rates in the presence of the compound.
Case Study 2: Cancer Research Applications
Y030-9014 has been included in drug discovery libraries targeting cancer therapies. Its structural characteristics suggest potential antimitotic properties, which are crucial for developing new cancer treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
